3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a novel heterocyclic compound. It belongs to the class of thieno[2,3-b]pyridines, which are fused heterocyclic systems containing a thiophene ring fused with a pyridine ring. This specific compound features a trifluoromethyl group at the 4-position, a 2,4-dimethoxyphenyl group at the 6-position, an amino group at the 3-position, and a carbonitrile group at the 2-position of the thieno[2,3-b]pyridine core.
The synthesis of 3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is described in the literature. The synthetic route involves multiple steps starting from readily available precursors. The specific details of the synthetic procedure, including reagents, reaction conditions, and yields, can be found in the cited publication.
The molecular structure of 3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The presence of specific functional groups and their connectivity within the molecule have been established through the analysis of spectral data.
The mechanism of action of 3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been investigated in the context of its biological activity. This compound is a known inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). DDAH1 is an enzyme involved in the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an increase in ADMA levels, which in turn reduces NOS activity and nitric oxide (NO) production.
3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, a derivative of the analyzed compound, has demonstrated promising results as a DDAH1 inhibitor in preclinical studies for its potential in cancer treatment. By inhibiting DDAH1 and subsequently modulating NO production, this compound has shown anti-tumor effects in vitro and in vivo. Further research is needed to explore its therapeutic potential fully.
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3